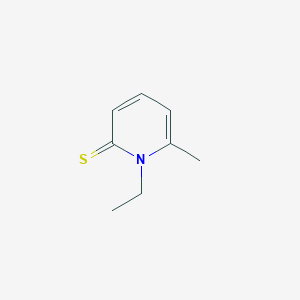
2(1H)-Pyridinethione, 1-ethyl-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinethione, 1-ethyl-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Pyrithione or PT and is widely used as an antifungal and antibacterial agent.
科学研究应用
Pyrithione has been extensively studied for its potential applications in various fields. Its antimicrobial properties make it an ideal candidate for use in treating fungal and bacterial infections. Pyrithione has also been shown to have anticancer properties and has been studied for its potential use in cancer therapy. Additionally, Pyrithione has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of Pyrithione is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to cell death. Pyrithione has also been shown to inhibit the activity of certain enzymes, which can lead to the death of cancer cells.
生化和生理效应
Pyrithione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including fungi and bacteria. Pyrithione has also been shown to induce apoptosis in cancer cells. Additionally, Pyrithione has been shown to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using Pyrithione in lab experiments is its broad spectrum of antimicrobial activity. It can be used to study the effects of antimicrobial agents on a wide range of microorganisms. Additionally, Pyrithione has been shown to have anticancer and neuroprotective properties, making it a useful compound for studying cancer and neurodegenerative diseases.
However, there are also limitations to using Pyrithione in lab experiments. One limitation is that it can be toxic to certain cell types at high concentrations. Additionally, Pyrithione has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on Pyrithione. One area of research is the development of new and more efficient synthesis methods for Pyrithione. Additionally, there is a need for further research on the mechanism of action of Pyrithione, particularly in regards to its anticancer and neuroprotective properties. Finally, there is a need for further research on the potential applications of Pyrithione in treating other diseases, such as viral infections and autoimmune diseases.
Conclusion
In conclusion, Pyrithione is a chemical compound with potential applications in various fields, including antimicrobial therapy, cancer therapy, and neurodegenerative disease treatment. Its mechanism of action is not fully understood, but it has been shown to have broad-spectrum antimicrobial activity and anticancer and neuroprotective properties. While Pyrithione has advantages for use in lab experiments, such as its broad spectrum of antimicrobial activity, there are also limitations, such as its toxicity at high concentrations. Future research on Pyrithione should focus on developing new synthesis methods, further understanding its mechanism of action, and exploring its potential applications in treating other diseases.
合成方法
The most common method for synthesizing Pyrithione is through the reaction of 2-mercaptopyridine N-oxide with ethyl bromoacetate and methyl iodide. The reaction produces Pyrithione as a white crystalline solid with a melting point of 248-250°C.
属性
CAS 编号 |
19006-73-6 |
|---|---|
产品名称 |
2(1H)-Pyridinethione, 1-ethyl-6-methyl- |
分子式 |
C8H11NS |
分子量 |
153.25 g/mol |
IUPAC 名称 |
1-ethyl-6-methylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 |
InChI 键 |
RECOMBKMVKDILH-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=CC1=S)C |
规范 SMILES |
CCN1C(=CC=CC1=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



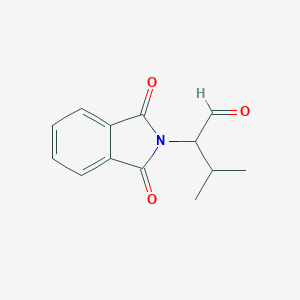
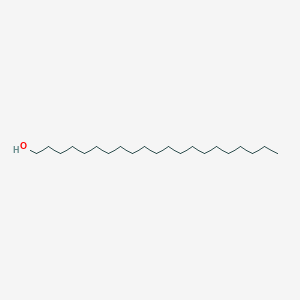
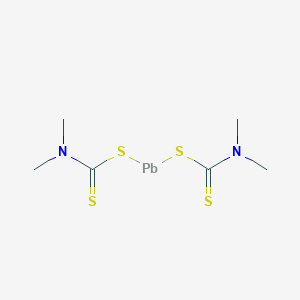
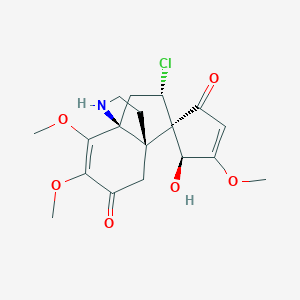
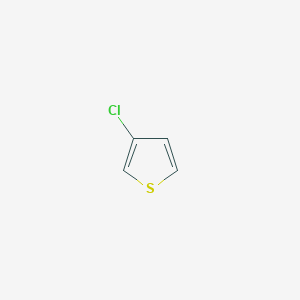
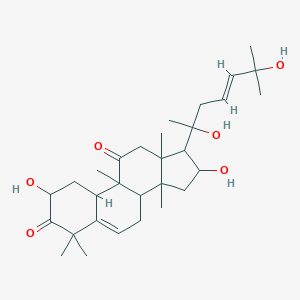
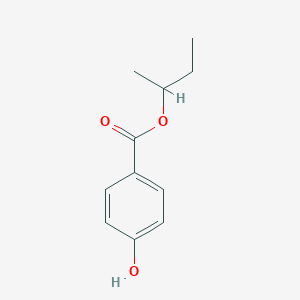
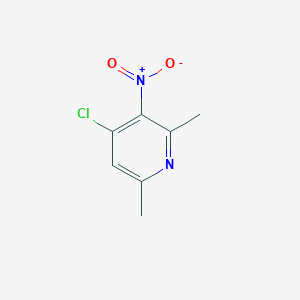
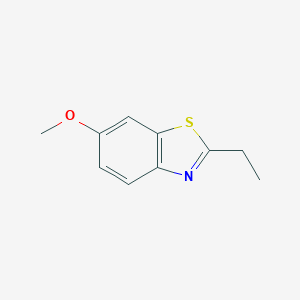
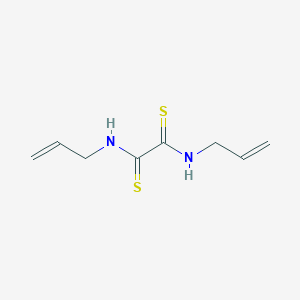
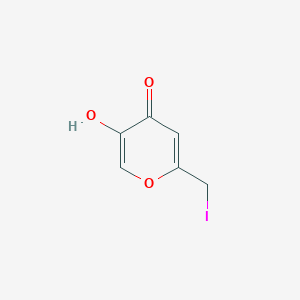
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
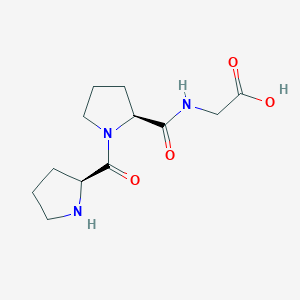
![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)